
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is a heterocyclic compound that features a pyrazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Substitution with 2,4-Dichloroaniline: The final step involves the substitution of the hydrogen atom at the 6-position of the pyrimidine ring with a 2,4-dichloroanilino group.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloroanilino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazolo-pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the 2,4-dichloroanilino group.
Aplicaciones Científicas De Investigación
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 3-methyl-: Lacks the 2,4-dichloroanilino group, which may result in different biological activities.
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2-chloroanilino)-3-methyl-: Contains a 2-chloroanilino group instead of the 2,4-dichloroanilino group, potentially altering its chemical reactivity and biological effects.
Uniqueness: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is unique due to the presence of the 2,4-dichloroanilino group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its potency and selectivity in various applications.
Propiedades
Número CAS |
86831-74-5 |
|---|---|
Fórmula molecular |
C12H9Cl2N5O |
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
6-(2,4-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-3-2-7(13)4-8(9)14/h2-5,18H,1H3,(H,16,17) |
Clave InChI |
MAVHSTFWMRYDKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


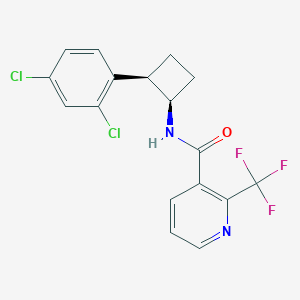
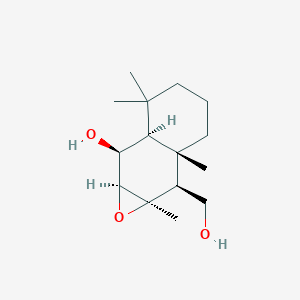
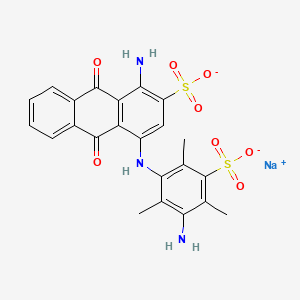
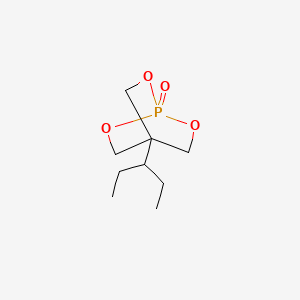
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

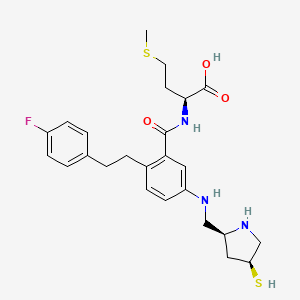


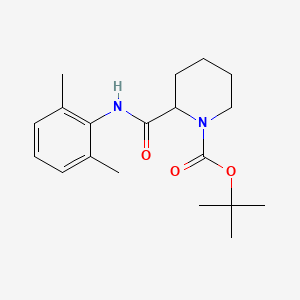

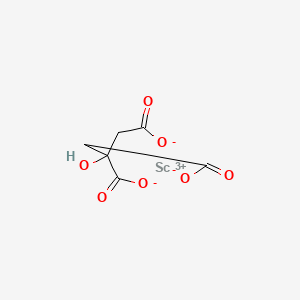
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

